molecular formula C20H24N2O3 B6771039 N-[oxolan-3-yl(phenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

N-[oxolan-3-yl(phenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

Cat. No.: B6771039
M. Wt: 340.4 g/mol
InChI Key: LCHHGPTZCWCBLA-UHFFFAOYSA-N
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Description

N-[oxolan-3-yl(phenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a complex organic compound featuring a unique structure that combines an oxolane ring, a phenyl group, and a tetrahydrocyclohepta[d][1,2]oxazole moiety

Properties

IUPAC Name

N-[oxolan-3-yl(phenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-20(19-16-9-5-2-6-10-17(16)25-22-19)21-18(15-11-12-24-13-15)14-7-3-1-4-8-14/h1,3-4,7-8,15,18H,2,5-6,9-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHHGPTZCWCBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)ON=C2C(=O)NC(C3CCOC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[oxolan-3-yl(phenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a diol precursor under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group is often introduced via a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.

    Construction of the Tetrahydrocyclohepta[d][1,2]oxazole Moiety: This step involves the cyclization of a suitable precursor, often through a condensation reaction with an amine and a carbonyl compound.

    Final Assembly: The final step involves coupling the oxolane-phenyl intermediate with the tetrahydrocyclohepta[d][1,2]oxazole moiety, typically through an amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-[oxolan-3-yl(phenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors. It may also serve as a lead compound in drug discovery efforts targeting specific biological pathways.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for the development of drugs for treating diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[oxolan-3-yl(phenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxolane ring and phenyl group can facilitate binding to hydrophobic pockets, while the tetrahydrocyclohepta[d][1,2]oxazole moiety can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[oxolan-3-yl(phenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxylate
  • N-[oxolan-3-yl(phenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-thioamide

Uniqueness

Compared to similar compounds, N-[oxolan-3-yl(phenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are crucial.

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